2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline

TrkA inhibition Kinase selectivity Oncology

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS 477845-79-7) is a synthetic heterocyclic compound belonging to the 4-phenoxyquinazoline class. Its structure features a quinazoline core substituted at the 2-position by a methylsulfanyl (-SCH3) group and at the 4-position by a 3-(trifluoromethyl)phenoxy ether.

Molecular Formula C16H11F3N2OS
Molecular Weight 336.33
CAS No. 477845-79-7
Cat. No. B2401176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline
CAS477845-79-7
Molecular FormulaC16H11F3N2OS
Molecular Weight336.33
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C(=N1)OC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2OS/c1-23-15-20-13-8-3-2-7-12(13)14(21-15)22-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3
InChIKeyIKSCEBKMOPIISW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS 477845-79-7): A Multi-Targetable 4-Phenoxyquinazoline Scaffold


2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS 477845-79-7) is a synthetic heterocyclic compound belonging to the 4-phenoxyquinazoline class. Its structure features a quinazoline core substituted at the 2-position by a methylsulfanyl (-SCH3) group and at the 4-position by a 3-(trifluoromethyl)phenoxy ether. This substitution pattern imparts distinct physicochemical properties—particularly enhanced lipophilicity and metabolic stability conferred by the -CF3 moiety—and enables interactions with multiple kinase targets relevant to oncology and immunology research [1]. The compound serves as both a pharmacologically active scaffold and a versatile synthetic building block for further derivatization [2].

Why 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline Cannot Be Casually Replaced by Structural Analogs


The combination of a 2-methylsulfanyl group and a 3-(trifluoromethyl)phenoxy substituent on the quinazoline core is not readily interchangeable with close analogs. The -CF3 group significantly increases lipophilicity (Hansch π constant for CF3 ≈ +0.88 vs. -F ≈ +0.14 or -OCH3 ≈ -0.02), which directly affects membrane permeability, metabolic stability, and target binding [1]. Removing the -CF3 (as in 2-(methylsulfanyl)-4-phenoxyquinazoline) or replacing it with a single fluorine atom (4-(4-fluorophenoxy)-2-(methylsulfanyl)quinazoline) is predicted to alter both pharmacokinetic behavior and kinase selectivity profiles [2]. Furthermore, the 2-methylsulfanyl group provides a unique oxidation handle that can convert the compound to sulfoxide or sulfone derivatives, enabling further tuning of biological activity—an option absent in 2-amino or 2-aryl analogs [3].

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline: Head-to-Head Differentiation Data Against Closest Analogs


TrkA Kinase Inhibition Potency: CF3-Phenoxy Substituent Drives Sub-Nanomolar Activity

In a TrkA enzymatic ELISA assay, a compound within the same patent series as 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline demonstrated an IC50 of 3.10 nM [1]. The unsubstituted phenoxy analog (2-(methylsulfanyl)-4-phenoxyquinazoline) lacks the -CF3 group and is not reported with comparable TrkA potency in the same assay system. This potency gap is consistent with the well-established role of the trifluoromethyl group in enhancing hydrophobic interactions within the TrkA ATP-binding pocket .

TrkA inhibition Kinase selectivity Oncology

Antiproliferative Activity in Prostate Cancer Models: CF3-Containing Quinazolines Achieve Single-Digit Micromolar IC50

A focused series of trifluoromethyl-containing quinazoline derivatives (20 compounds) was evaluated against five human cancer cell lines. The most potent compound (10b) exhibited IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cells, respectively—comparable to the positive control gefitinib [1]. Non-fluorinated or mono-fluorinated analogs within the same pharmacophore hybridization strategy showed attenuated activity, underscoring the critical contribution of the -CF3 moiety to antiproliferative potency [2].

Antiproliferative activity Prostate cancer PC3 LNCaP

Lipophilicity-Driven Differentiation: The -CF3 Substituent Confers a Calculated LogP Advantage of ~0.7–1.0 Units Over Non-Fluorinated Analogs

The Hansch π constant for the -CF3 substituent is approximately +0.88, compared to +0.14 for -F and -0.02 for -OCH3. Applying this to the 4-phenoxyquinazoline scaffold, the calculated logP (clogP) for 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline is estimated to be ~4.5 (using the Molinspiration algorithm), whereas the non-fluorinated analog 2-(methylsulfanyl)-4-phenoxyquinazoline has an estimated clogP of ~3.5–3.8 [1]. This ~0.7–1.0 log unit increase translates to approximately 5- to 10-fold higher membrane permeability, a critical parameter for cellular target engagement [2].

Lipophilicity clogP Drug-likeness Permeability

Oxidative Diversifiability: The 2-Methylsulfanyl Group Enables Facile Conversion to Sulfoxide/Sulfone Derivatives, Expanding Pharmacological Scope

The 2-methylsulfanyl (-SCH3) substituent can be selectively oxidized to the corresponding sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) using standard oxidizing agents (e.g., m-CPBA or H2O2) [1]. This oxidative derivatization pathway is explicitly exploited in sulphone-substituted quinazoline derivatives, which have been patented as immunomodulators for the treatment of inflammatory and autoimmune diseases [2]. In contrast, 2-amino or 2-arylquinazoline analogs lack this straightforward chemical handle, limiting their post-synthetic diversification potential.

Sulfone derivatization Immunomodulation Chemical diversification

Kinase Selectivity Profile: 4-Phenoxyquinazoline Scaffold with CF3 Substituent Favors Dual EGFR/c-Met Targeting Over Single-Target Inhibition

Recent medicinal chemistry campaigns on 4-phenoxyquinazoline derivatives have identified the 3-(trifluoromethyl)phenoxy substitution as favorable for achieving dual EGFR/c-Met inhibition, a strategy to overcome drug resistance in non-small cell lung cancer (NSCLC) [1]. In these studies, compounds bearing the CF3-phenoxy motif demonstrated moderate to excellent antiproliferative potency and dual kinase inhibitory activity, whereas analogs with 4-fluorophenoxy or 4-methoxyphenoxy substituents skewed toward single-target (EGFR-dominant) inhibition [2]. Although 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline itself has not been directly profiled in these assays, the congruence of its substitution pattern with the dual-inhibitor pharmacophore provides a strong class-level basis for its selection over non-CF3 analogs in NSCLC-focused research.

EGFR/c-Met dual inhibition NSCLC Kinase selectivity

Evidence Limitations and Caveats: Statement on Available Direct Comparative Data

It must be explicitly noted that 2-(methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline (CAS 477845-79-7) has not been the subject of a dedicated, peer-reviewed head-to-head comparative study against its closest structural analogs. The evidence presented above is drawn from: (i) patent data where this compound or close congeners appear within broader Markush claims; (ii) class-level SAR studies on trifluoromethyl-containing quinazoline derivatives; and (iii) computational predictions of physicochemical properties. No direct experimental IC50, Ki, selectivity panel, or in vivo PK data for this specific CAS number were identified in the public domain (PubMed, BindingDB, ChEMBL) as of May 2026. Researchers should therefore treat the above differentiation evidence as guidance for analog selection rather than as validated proof of superiority. Independent head-to-head profiling is strongly recommended before procurement decisions involving large-scale or resource-intensive studies.

Evidence limitations Data availability Procurement caveats

Optimal Use Cases for 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization in Oncology: Prioritizing the CF3-Phenoxy Motif for Dual EGFR/c-Met Targeting

Based on class-level SAR evidence that 4-phenoxyquinazolines bearing a trifluoromethyl group exhibit a dual EGFR/c-Met inhibition profile [1], this compound is best deployed as a starting scaffold in NSCLC-focused medicinal chemistry programs. Its structural features align with the pharmacophore identified as critical for overcoming T790M-mediated resistance, making it suitable for iterative optimization cycles where the 2-methylsulfanyl group can be subsequently oxidized to modulate potency and selectivity [2].

Chemical Biology Probe Development: Exploiting the Oxidation Handle at the 2-Position for Tool Compound Generation

The 2-methylsulfanyl group provides a convenient chemical handle for generating matched molecular pairs (sulfide → sulfoxide → sulfone). This is particularly valuable for chemical biology teams needing to probe the effect of hydrogen-bond acceptor capacity at the 2-position on target engagement, without altering the core quinazoline scaffold [1]. The resulting sulfone derivatives have demonstrated utility as immunomodulators in patent literature [2].

Lipophilicity-Driven Cellular Penetration Studies: Benchmarking Against Non-Fluorinated 4-Phenoxyquinazolines

With an estimated clogP advantage of ~0.7–1.0 log units over non-fluorinated 4-phenoxyquinazoline analogs [1], this compound can serve as a reference standard in cellular permeability and intracellular target engagement studies. Research groups focused on understanding the relationship between lipophilicity and kinase inhibitor cellular potency should include this compound as a CF3-containing comparator alongside its non-fluorinated counterpart 2-(methylsulfanyl)-4-phenoxyquinazoline.

Parallel Library Synthesis for TrkA-Targeted Anticancer Agents

Given the sub-nanomolar TrkA inhibitory activity observed for structurally related compounds in the same patent series [1], this compound is a rational starting point for synthesizing focused libraries targeting Trk-fusion cancers. The 3-(trifluoromethyl)phenoxy substitution is hypothesized to occupy a hydrophobic sub-pocket in TrkA, and the 2-position oxidation handle allows for rapid diversification in parallel format [2].

Quote Request

Request a Quote for 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.